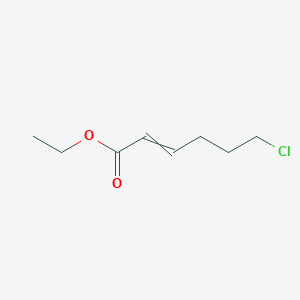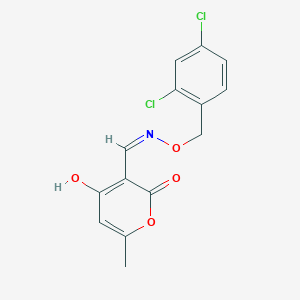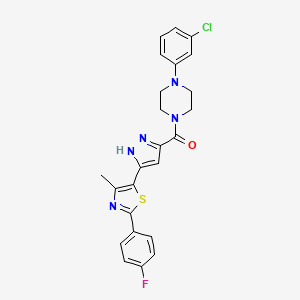
5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Formation of the oxadiazole ring: This can be synthesized by the cyclization of a suitable acylhydrazine with a nitrile oxide.
Substitution reactions: Introduction of the methoxy and methylthio groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom in the methylthio group.
Reduction: Reduction reactions might target the oxadiazole ring or the pyrazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, compounds containing oxadiazole and pyrazole rings are often studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific biological activities of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole would need to be determined through experimental studies.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their stability and unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole lies in the specific substitution pattern on the aromatic rings and the presence of both methoxy and methylthio groups. These structural features might confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H16N4O2S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16N4O2S/c1-24-14-5-3-4-13(10-14)17-16(11-20-22-17)19-21-18(23-25-19)12-6-8-15(26-2)9-7-12/h3-11H,1-2H3,(H,20,22) |
Clave InChI |
ZOJKETHCWFXLAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone](/img/structure/B14108689.png)
![8-bromo-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108698.png)
![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14108703.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108710.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108718.png)
![(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B14108729.png)
![1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14108733.png)
![1-(3-Ethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108737.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108744.png)


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B14108758.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14108762.png)
